Brazilein: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Brazilein: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazilein is a natural homoisoflavonoid compound and a red pigment. It is the oxidized form of brazilin, a compound extracted from the heartwood of trees in the Caesalpinia genus, particularly Caesalpinia sappan L. (sappanwood) and Paubrasilia echinata (Brazilwood).[1][2][3] Historically used as a dye, brazilein has garnered significant scientific interest for its diverse and potent biological activities.[3] These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, making it a valuable lead compound in drug discovery and development.[4] This document provides a comprehensive technical overview of brazilein's chemical structure, physicochemical properties, and key biological mechanisms, intended for a scientific audience.
Chemical Identity and Structure
Brazilein is a tetracyclic compound featuring two aromatic rings, a pyrone ring, and a five-membered ring. Its structure is closely related to that of brazilin, differing by the oxidation of a hydroxyl group to a quinonoid moiety, which is responsible for its deep red color.
Table 1: Chemical Identifiers for Brazilein
| Identifier | Value | Citation |
|---|---|---|
| IUPAC Name | 6a,7-dihydro-3,6a,10-trihydroxy-benz[b]indeno[1,2-d]pyran-9(6H)-one | |
| CAS Number | 600-76-0 | |
| Molecular Formula | C₁₆H₁₂O₅ | |
| SMILES | O=C1C=C2C(C=C1O)=C3C4=C(OCC3(C2)O)C=C(O)C=C4 |
| InChIKey | MLWIYODOURBGPI-UHFFFAOYSA-N | |
Physicochemical Properties
The physicochemical properties of brazilein are crucial for its handling, formulation, and biological activity. It is a solid compound, typically appearing as a brown to reddish-brown powder.
Table 2: Physicochemical Properties of Brazilein
| Property | Value | Citation |
|---|---|---|
| Molecular Weight | 284.26 g/mol | |
| Melting Point | 249 - 253 °C (decomposes) | |
| pKa₁ | 6.5 | |
| pKa₂ | 9.5 | |
| λmax | 447 nm | |
| Appearance | Brown to reddish-brown solid |
| Solubility | DMSO: 11 mg/mLDMF: 11 mg/mLPBS (pH 7.2): 0.16 mg/mLEthanol (B145695): Slightly soluble | |
The color of brazilein in aqueous solutions is pH-dependent. It appears yellow in acidic conditions (pH 3), shifts to orange at neutral pH, and becomes red in alkaline conditions (pH 9), which is attributed to the protonation and deprotonation of its hydroxyl groups.
Biological and Pharmacological Properties
Brazilein exhibits a wide range of pharmacological activities, which are summarized below.
Anticancer Activity
Brazilein has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its primary anticancer mechanisms involve the induction of apoptosis and cell cycle arrest.
Table 3: Cytotoxicity (IC₅₀) of Brazilein Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM) | Citation |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | 3.96 | 14.1 | |
| MDA-MB-231 | Breast Cancer | 2.36 | 8.4 | |
| HepG2 | Liver Cancer | 3.15 | 11.3 | |
| Hep3B | Liver Cancer | 3.42 | 12.2 | |
| A549 | Lung Cancer | 9.68 | 34.6 |
| Ca9-22 | Gingival Cancer | 8.63 | 30.8 | |
Anti-inflammatory Activity
Brazilein is a potent anti-inflammatory agent. It significantly inhibits the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced macrophage cells. At a concentration of 10 µM, brazilein effectively inhibits NO production in J774A.1 cells. This effect is mediated through the suppression of inflammatory signaling pathways.
Antimicrobial Activity
Brazilein possesses activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.
Table 4: Antimicrobial Activity (MIC) of Brazilein
| Organism | Strain Type | MIC (µg/mL) | Citation |
|---|---|---|---|
| E. coli | Gram-negative | 32 | |
| P. aeruginosa | Gram-negative | 512 | |
| S. aureus | MSSA (Gram-positive) | 512 |
| S. aureus | MRSA (Clinical Isolates) | 16-32 (MIC₅₀) | |
Immunosuppressive Activity
Brazilein has been identified as an important immunosuppressive component of Caesalpinia sappan. It inhibits the proliferation of mouse spleen lymphocytes induced by concanavalin (B7782731) A at concentrations ranging from 1 to 10 µg/mL, suggesting its potential in modulating immune responses.
Molecular Mechanisms and Signaling Pathways
Brazilein exerts its biological effects by modulating specific intracellular signaling pathways.
Inhibition of GSK-3β/β-Catenin Pathway in Breast Cancer
In human breast cancer cells (MCF-7), brazilein induces cell cycle arrest at the G1 phase by targeting the GSK-3β/β-Catenin pathway. Treatment with brazilein leads to the activation of Glycogen Synthase Kinase-3β (GSK-3β), which subsequently promotes the degradation of β-Catenin. The reduction in nuclear β-Catenin levels leads to the downregulation of its target gene, Cyclin D1, a critical regulator of the G1-S phase transition. This cascade ultimately inhibits cell proliferation.
Suppression of IRAK4-NF-κB Pathway in Inflammation
Brazilein exerts its anti-inflammatory effects by targeting the Toll-like receptor (TLR) signaling pathway. In LPS-stimulated macrophages, brazilein decreases the expression of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This leads to the suppression of downstream MAPK signaling and IKKβ activation. Consequently, the nuclear translocation and activation of the transcription factor NF-κB are inhibited, resulting in reduced expression of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1.
Key Experimental Methodologies
Reproducible experimental protocols are essential for the scientific investigation of brazilein.
Extraction and Isolation from Caesalpinia sappan L.
This protocol is based on established methods for isolating brazilein from its natural source.
Protocol:
-
Maceration: Mix 300 g of powdered C. sappan heartwood with 1,700 mL of pure ethanol in a suitable container.
-
Extraction: Continuously stir the mixture at room temperature for 3 days to allow for the extraction of active compounds.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the ethanolic extract from the solid wood residue.
-
Concentration: Concentrate the clear filtrate using a rotary evaporator at 45°C for approximately 40 minutes to yield a crude extract.
-
Purification: Subject the crude extract to further purification steps, such as silica (B1680970) gel column chromatography, to isolate pure brazilein. The purity should be confirmed by analytical methods like NMR spectroscopy.
MTT Assay for Cytotoxicity
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of brazilein in the appropriate cell culture medium. Replace the existing medium with the brazilein-containing medium. Include untreated cells as a negative control and a solvent (e.g., DMSO) control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis for Protein Expression
This protocol is used to detect specific proteins in a sample, such as GSK-3β, β-Catenin, and Cyclin D1.
Protocol:
-
Cell Lysis: Treat cells with brazilein for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-GSK-3β, anti-β-Catenin, anti-Cyclin D1, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression levels.
Conclusion
Brazilein is a phytochemical with a well-defined chemical structure and a compelling profile of biological activities. Its demonstrated efficacy in inhibiting cancer cell growth, suppressing inflammation, and combating microbial infections highlights its significant therapeutic potential. The elucidation of its mechanisms of action, particularly its modulation of the GSK-3β/β-Catenin and IRAK4-NF-κB signaling pathways, provides a solid foundation for further preclinical and clinical development. This guide summarizes the core technical information on brazilein to support ongoing research and drug discovery efforts in oncology, immunology, and infectious diseases.
